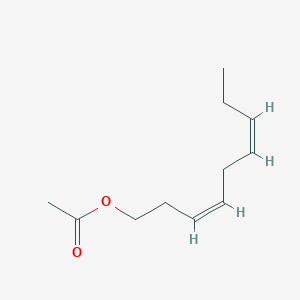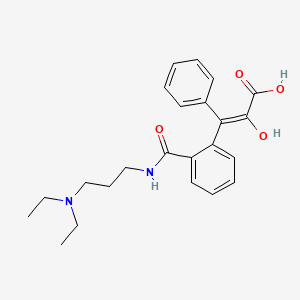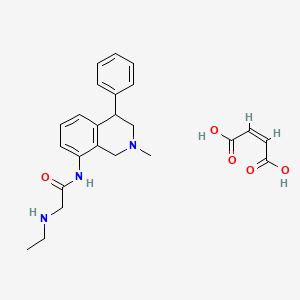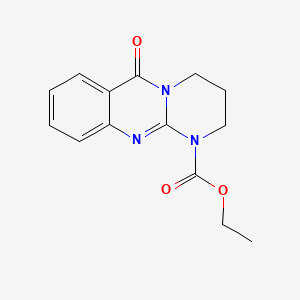
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt is an organic compound with a complex structure that includes an ethyl group, a phenylphosphonomethyl group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid and ethanol under acidic conditions.
Introduction of the Phenylphosphonomethyl Group: This step involves the reaction of a phenylphosphonic dichloride with a suitable amine to form the phenylphosphonomethyl group.
Coupling Reactions: The final step involves coupling the phenylphosphonomethyl group with the benzoate core using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt can undergo various chemical reactions, including:
Oxidation: The phenylphosphonomethyl group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can target the benzoate ester, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phenylphosphonomethyl group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate: The non-sodium salt form.
4-((Phenylphosphonomethyl)amino)benzoic acid: Lacks the ethyl group.
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate diethyl ester: Contains additional ethyl ester groups.
Uniqueness
1-Ethyl 4-((phenylphosphonomethyl)amino)benzoate monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its monosodium salt form enhances its solubility in aqueous environments, making it more suitable for biological applications.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
CAS No. |
182227-97-0 |
|---|---|
Molecular Formula |
C16H17NNaO5P |
Molecular Weight |
357.27 g/mol |
IUPAC Name |
sodium;2-ethyl-5-[[hydroxy(phenoxy)phosphoryl]methylamino]benzoate |
InChI |
InChI=1S/C16H18NO5P.Na/c1-2-12-8-9-13(10-15(12)16(18)19)17-11-23(20,21)22-14-6-4-3-5-7-14;/h3-10,17H,2,11H2,1H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI Key |
QAIZPMVYGUGCDE-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C=C(C=C1)NCP(=O)(O)OC2=CC=CC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




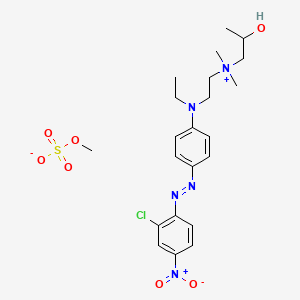

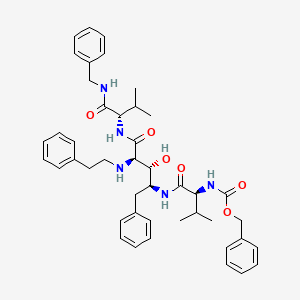
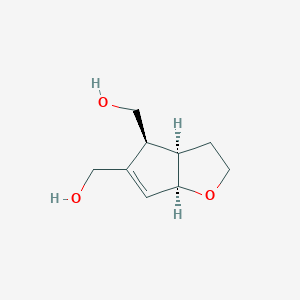
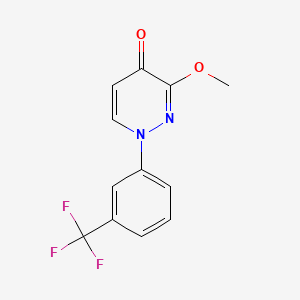
![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
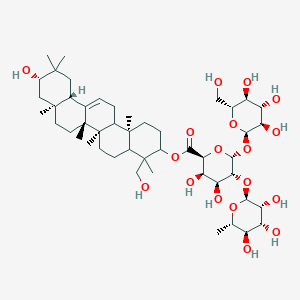
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
